4-Propylsulfanylphenylboronic acid
Description
4-Propylsulfanylphenylboronic acid (CAS: 279261-73-3) is an organoboron compound with the molecular formula C₉H₁₃BO₂S . Its structure features a phenyl ring substituted with a propylsulfanyl (-S-C₃H₇) group and a boronic acid (-B(OH)₂) moiety. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to construct carbon-carbon bonds in pharmaceuticals and materials science . Its commercial availability is noted in supplier catalogs, with annual sales exceeding 400 units, indicating significant industrial demand .
Properties
IUPAC Name |
(4-propylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2S/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQOXROSRCOBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471693 | |
| Record name | 4-PROPYLSULFANYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279261-73-3 | |
| Record name | 4-PROPYLSULFANYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylsulfanylphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromophenylboronic acid.
Substitution Reaction: The bromine atom in 4-bromophenylboronic acid is substituted with a propylsulfanyl group using a nucleophilic substitution reaction. This can be achieved by reacting 4-bromophenylboronic acid with propylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Propylsulfanylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, leading to the formation of biaryl or styrene derivatives.
Oxidation: The propylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The boronic acid group can be reduced to a borane or boronate ester using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvent (e.g., dichloromethane), temperature (0-25°C).
Reduction: Reducing agents (e.g., NaBH4), solvent (e.g., methanol), temperature (0-25°C).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Borane or boronate ester derivatives.
Scientific Research Applications
4-Propylsulfanylphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron compounds selectively accumulate in tumor cells and are irradiated with neutrons to produce cytotoxic effects.
Industry: The compound is utilized in the synthesis of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 4-Propylsulfanylphenylboronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors. The propylsulfanyl group can undergo oxidation or reduction, further modulating the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Substituent-Driven Variations
The reactivity and applications of phenylboronic acids are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of structurally related compounds:
Reactivity in Cross-Coupling Reactions
- This compound : The thioether group (-S-C₃H₇) is electron-donating, enhancing the nucleophilicity of the boronic acid. This facilitates coupling with aryl halides under mild conditions .
- 4-Formylphenylboronic acid : The electron-withdrawing aldehyde group (-CHO) reduces nucleophilicity but enables post-functionalization (e.g., Schiff base formation) for sensor applications .
- Sulfonyl/Sulfamoyl Derivatives : Electron-withdrawing groups like -SO₂CH₃ or -NHSO₂-C₃H₇ decrease reactivity in Suzuki coupling but improve stability in aqueous media, making them suitable for biological applications .
Physicochemical Properties
Commercial and Research Relevance
- Availability : this compound is stocked by multiple suppliers (e.g., CymitQuimica, Shanghai Hongshun) , whereas derivatives like 4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS: 2096329-81-4) are often discontinued due to niche demand .
- Research Trends : Thioether-substituted boronic acids are prioritized in drug discovery (e.g., kinase inhibitors), while sulfonyl variants are explored in agrochemicals .
Biological Activity
4-Propylsulfanylphenylboronic acid (CAS No. 279261-73-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a propylsulfanyl group and a boronic acid functionality, which can interact with various biological macromolecules, influencing enzymatic and receptor activities.
- Molecular Formula : C10H13BOS
- Molecular Weight : 197.09 g/mol
- Structure : The compound features a phenyl ring substituted with a propylsulfanyl group and a boronic acid moiety, which can facilitate interactions with hydroxyl groups in biomolecules.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is crucial for modulating the activity of various enzymes and receptors. This property allows it to act as an inhibitor or modulator in biochemical pathways.
Antimicrobial Activity
Studies have indicated that boronic acids, including this compound, exhibit antimicrobial properties. The mechanism involves the inhibition of bacterial enzymes that rely on boron for their activity, disrupting essential metabolic processes.
Anticancer Potential
Research has shown that compounds with boronic acid functionalities can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This suggests that this compound may have potential as an anticancer agent by inducing apoptosis in malignant cells.
Case Studies
- Inhibition of Proteasome Activity : A study demonstrated that boronic acids could inhibit the proteasome, leading to increased levels of tumor suppressor proteins in various cancer cell lines. This inhibition was linked to the structural features of boronic acids, including this compound.
- Antimicrobial Screening : In vitro assays revealed that this compound showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | Study on boronic acids |
| Anticancer | Induction of apoptosis in cancer cells | Proteasome inhibition study |
| Enzyme Modulation | Interaction with enzyme active sites | Binding affinity studies |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is not extensively documented; however, like other boronic acids, it is expected to have moderate solubility in aqueous solutions and may undergo metabolic transformations in vivo. Toxicological studies are necessary to evaluate its safety profile for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
